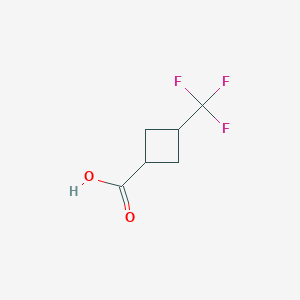

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSULKAPJHICPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093750-93-6 | |

| Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into molecular scaffolds can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring serves as a valuable bioisostere for phenyl groups, often leading to improved physicochemical properties such as reduced lipophilicity.[3] This guide provides a detailed exploration of the scientifically robust and scalable synthetic routes to this high-value compound, designed for researchers and professionals in drug development. The focus is on practical, field-proven methodologies, emphasizing the causal relationships behind experimental choices and providing comprehensive, step-by-step protocols.

Section 1: The Strategic Importance of Trifluoromethylated Cyclobutanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established principle in medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.[1][2]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF3 moiety can significantly influence the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

The cyclobutane scaffold is increasingly recognized as a "phenyl isostere," providing a three-dimensional alternative to flat aromatic rings. This substitution can disrupt undesirable metabolic pathways associated with aromatic systems and improve solubility while maintaining a similar spatial arrangement of substituents. The combination of these two motifs in this compound makes it a highly sought-after building block for creating novel therapeutics.[3]

Section 2: Overview of Primary Synthetic Strategies

The synthesis of this compound is primarily achieved by introducing the trifluoromethyl group onto a pre-existing cyclobutane framework. Two scalable and efficient methods have been reported, both originating from readily available 4-oxocyclobutane precursors.[3][4][5] These methods involve the nucleophilic trifluoromethylation of a cyclobutanone as a key step.[6]

Alternative strategies, such as the direct C-H trifluoromethylation of a cyclobutane dicarboxylic acid, have been reported but are often less scalable due to the high cost and potential hazards of the reagents involved.[5] [2+2] photocycloaddition reactions also provide a pathway to construct trifluoromethylated cyclobutane scaffolds.[7][8]

Section 3: Scalable Synthesis from 4-Oxocyclobutane Precursors

The most practical approaches begin with the nucleophilic trifluoromethylation of a cyclobutanone using the Ruppert-Prakash reagent (TMSCF3).[6] This reaction is efficiently triggered by a fluoride source and converts the ketone into a tertiary trifluoromethyl carbinol.[1][4] From this common intermediate, the synthesis can diverge into two distinct pathways.

Route A: The Bis-carboxylate Deoxygenation Pathway

This five-step route has been successfully scaled to produce over 100 grams of the target compound, demonstrating its robustness for process chemistry.[3] The key is a radical deoxygenation step to remove the tertiary alcohol.

The causality behind this pathway is sound. Direct deoxygenation of the sterically hindered tertiary alcohol is challenging. Therefore, it is first converted into a derivative suitable for radical cleavage. While attempts to form thiocarbonyl derivatives were inefficient, the oxalate ester proved to be an excellent precursor for radical reduction with tributyltin hydride.[3] The final hydrolysis and thermal decarboxylation steps proceed with high efficiency.

Route B: The Monocarboxylate Elimination-Hydrogenation Pathway

This route offers an alternative that results predominantly in the cis-isomer of the final product.

-

Trifluoromethylation: A mono-carboxylate cyclobutanone precursor is treated with TMSCF3 to form the corresponding CF3-carbinol.

-

Triflate Formation: The tertiary alcohol is converted into a triflate, a highly effective leaving group.

-

Elimination: Treatment with a base, such as 1,1,3,3-tetramethylguanidine (TMG) or N,N,N',N'-tetramethylethylenediamine (TMEDA), induces elimination of the triflate to form a cyclobutene intermediate.[3]

-

Hydrogenation: The double bond is reduced, for example, using palladium on carbon (Pd/C) and a hydrogen source, to yield the saturated cyclobutane ring, affording the cis-product with high diastereoselectivity.[3][4]

Comparative Analysis

| Feature | Route A (Bis-carboxylate) | Route B (Monocarboxylate) |

| Starting Material | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Benzyl 3-oxocyclobutane-1-carboxylate |

| Number of Steps | 5 | 4 |

| Overall Yield | ~40%[3][5] | ~23%[5] |

| Stereoselectivity | Produces a cis/trans mixture (approx. 1.4:1)[3] | Highly selective for the cis-isomer[3][4] |

| Scalability | Proven at >100 g scale[3] | Demonstrated at gram scale |

| Key Transformation | Radical Deoxygenation | Elimination-Hydrogenation |

Section 4: Detailed Experimental Protocol: A Scalable Five-Step Synthesis (Route A)

The following protocol is a detailed methodology for the robust, five-step , adapted from the literature.[3]

Step 1: Synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

-

To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, add TMSCF3 (1.5 eq.) and a catalytic amount of CsF (0.1 eq.).

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude CF3-carbinol, which can often be used in the next step without further purification.

Step 2: Formation of the Oxalate Ester Derivative

-

Dissolve the crude CF3-carbinol from the previous step in an anhydrous solvent such as dichloromethane (DCM) containing pyridine (2.2 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude oxalate ester.

Step 3: Radical Deoxygenation to Diisopropyl 3-(Trifluoromethyl)cyclobutane-1,1-dicarboxylate

-

In a flask equipped with a reflux condenser, dissolve the crude oxalate ester in anhydrous toluene.

-

Add tributyltin hydride (Bu3SnH, 1.3 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.).

-

Heat the mixture to reflux (approx. 110 °C) for 30-60 minutes.

-

Monitor the reaction by TLC. After completion, cool the mixture and concentrate under reduced pressure.

-

To remove tin byproducts, dissolve the residue in ethyl acetate and stir vigorously with an aqueous solution of KF. Filter the resulting precipitate.

-

Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the desired product.[3]

Step 4: Hydrolysis to 3-(Trifluoromethyl)cyclobutane-1,1-dicarboxylic Acid

-

Dissolve the purified diisopropyl ester in THF.

-

Add an aqueous solution of NaOH (1 M, 3 eq.) and stir the mixture at room temperature for 16 hours.[3]

-

After the reaction is complete, wash the mixture with ethyl acetate to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 using 6 M HCl.

-

Extract the acidified aqueous phase with ethyl acetate.

-

Combine the organic extracts, dry over Na2SO4, filter, and concentrate to yield the dicarboxylic acid as a solid.[3]

Step 5: Decarboxylation to this compound

-

Heat the crude dicarboxylic acid from the previous step neat or in a high-boiling solvent (e.g., diphenyl ether) to 150-160 °C.

-

Maintain the temperature until gas evolution (CO2) ceases (typically 1-2 hours).

-

Cool the reaction mixture and purify by distillation or column chromatography to afford this compound as a mixture of cis and trans isomers.

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs that utilize this valuable structural motif. The most robust and scalable method reported to date proceeds in five steps from a commercially available bis-carboxylate cyclobutanone precursor.[3][5] This pathway, centered around a key radical deoxygenation, provides multi-gram to kilogram quantities of the target compound as a mixture of stereoisomers. For applications requiring the pure cis-isomer, an alternative four-step sequence involving an elimination-hydrogenation strategy is highly effective, albeit with a lower overall yield in reported examples.[3][5] The choice of synthetic route will ultimately depend on the specific stereochemical requirements and scale demands of the research program.

References

-

Two Scalable Syntheses of this compound. Organic Process Research & Development. [Link]

-

Two Scalable Syntheses of this compound. ACS Publications. [Link]

-

Two Scalable Syntheses of this compound. American Chemical Society. [Link]

-

Two Scalable Syntheses of this compound. Bohrium. [Link]

-

Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]

-

Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health (NIH). [Link]

-

Two Scalable Syntheses of this compound. OUCI. [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. This compound | 1093750-93-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two Scalable Syntheses of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the cyclobutane scaffold imparts unique conformational and electronic characteristics that are highly sought after in drug design. This document delves into the structural attributes, stereochemistry, and key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these properties, offering researchers a validated framework for their own investigations. The synthesis of this important molecule is also discussed, providing a holistic understanding of its profile. This guide is intended to be a vital resource for scientists engaged in the design and development of novel therapeutics, enabling a deeper, data-driven approach to leveraging the unique attributes of this compound.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address the multifaceted challenges of drug design, from optimizing potency and selectivity to enhancing metabolic stability and bioavailability. In this context, this compound has emerged as a molecule of significant interest.[1] Its structure, a compact four-membered ring decorated with a carboxylic acid and a trifluoromethyl group, offers a compelling combination of features.

The cyclobutane ring serves as a bioisostere for larger, more flexible, or more metabolically labile groups, offering a degree of conformational constraint that can be advantageous for receptor binding. The trifluoromethyl (CF3) group, a cornerstone of modern drug design, profoundly influences the molecule's electronic properties. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid and can modulate interactions with biological targets.[1] Moreover, the CF3 group often improves metabolic stability by blocking sites of oxidative metabolism and can enhance membrane permeability, a critical factor for oral bioavailability.[1]

This guide will provide a detailed exploration of the key physicochemical properties of this compound, offering both theoretical predictions and, where available, experimental data. Understanding these properties is paramount for any researcher aiming to incorporate this valuable building block into their drug discovery programs.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation upon which all other physicochemical interpretations are built.

Chemical Structure and Formula

This compound is characterized by a cyclobutane ring substituted with a carboxylic acid (-COOH) group and a trifluoromethyl (-CF3) group at the 1 and 3 positions, respectively.

Molecular Formula: C₆H₇F₃O₂[1]

Molecular Weight: 168.11 g/mol [1]

Stereochemistry and Isomerism

The substitution pattern on the cyclobutane ring gives rise to cis and trans stereoisomers, depending on the relative orientation of the carboxylic acid and trifluoromethyl groups. These stereoisomers can exhibit distinct physicochemical and biological properties.

-

cis-isomer ((1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): The carboxylic acid and trifluoromethyl groups are on the same face of the cyclobutane ring.

-

trans-isomer ((1r,3r)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): The carboxylic acid and trifluoromethyl groups are on opposite faces of the cyclobutane ring.

It is crucial to consider the specific stereoisomer being used in any experimental or computational study, as this can significantly impact the results.

CAS Registry Numbers

To ensure unambiguous identification, the following CAS numbers are associated with the different forms of the compound:

| Form | CAS Number |

| Racemic Mixture | 1093750-93-6[1] |

| cis-(1s,3s) isomer | 123812-82-8[1] |

| trans isomer | 123812-83-9[1] |

Core Physicochemical Properties

The interplay of the cyclobutane ring, the carboxylic acid, and the trifluoromethyl group results in a unique set of physicochemical properties that are central to the compound's utility in drug design.

| Property | Predicted/Calculated Value | Experimental Value |

| Boiling Point | 190.6 ± 35.0 °C[1] | Not Available |

| Density | 1.445 ± 0.06 g/cm³[1] | Not Available |

| pKa | 4.36 ± 0.40[1] | Not Available |

| logP | ~1.66[1] | Not Available |

| Aqueous Solubility | Not Available | Not Available |

| Melting Point | Not Available | Not Available |

Note: The majority of the readily available data for these core properties are predicted or calculated. Experimentally determined values are crucial for definitive characterization and are often sought by researchers. The absence of such data in the public domain highlights an opportunity for further investigation.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the cyclobutane ring typically appear in the upfield region. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will show characteristic signals for the cyclobutane carbons, the carboxylic acid carbonyl, and the trifluoromethyl carbon (which will exhibit coupling to fluorine).

-

¹⁹F NMR: A singlet is expected for the CF3 group, with a chemical shift that can be indicative of the electronic environment.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group will be present around 1700-1725 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) or protonated/deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) can be observed to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Synthesis of this compound

The accessibility of this key building block is crucial for its widespread application. Scalable synthetic routes starting from readily available precursors have been developed. A common strategy involves the trifluoromethylation of a cyclobutanone derivative, followed by functional group manipulations to install the carboxylic acid.

One effective method begins with a 4-oxocyclobutane precursor. This can be converted to its corresponding trifluoromethyl carbinol using a trifluoromethylating agent like TMSCF3 in the presence of a fluoride source. Subsequent deoxygenation and manipulation of other functional groups can lead to the desired this compound. Both cis and trans isomers can often be accessed through careful selection of reagents and reaction conditions.

Experimental Protocols for Physicochemical Property Determination

For researchers who wish to experimentally determine the key physicochemical properties of this compound or its derivatives, the following established protocols provide a robust starting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.

-

Prepare a solution of the test compound (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add small, precise increments of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is equal to the pKa of the compound.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

Step-by-Step Methodology:

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

-

Partitioning:

-

Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water in a flask.

-

Shake the flask for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP = log₁₀(P).

-

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of the solid test compound to a vial containing an aqueous buffer of the desired pH.

-

Agitate the mixture (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Separation of Solid:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the aqueous solubility at that pH and temperature.

-

Caption: Workflow for aqueous solubility determination.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a conformationally restricted scaffold and the electronically influential trifluoromethyl group provides a valuable tool for researchers aiming to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its core physicochemical properties, from its fundamental structure and stereochemistry to key parameters like pKa, logP, and solubility.

While predictive models offer valuable initial insights, the need for experimentally determined data remains paramount for definitive characterization. The protocols outlined herein provide a clear and validated pathway for researchers to obtain this critical information. As the drive for more sophisticated and effective therapeutics continues, the strategic application of building blocks like this compound, guided by a deep understanding of their physicochemical properties, will undoubtedly play a pivotal role in the future of drug discovery.

References

Sources

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS number 1093750-93-6

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 1093750-93-6)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. The document delves into the compound's strategic value, rooted in the synergistic combination of a conformationally constrained cyclobutane scaffold and the modulating effects of a trifluoromethyl group. We will explore its detailed physicochemical properties, stereoisomeric forms, and scalable synthetic routes with a focus on the underlying chemical principles. Furthermore, this guide highlights its critical applications in medicinal chemistry, particularly as a bioisostere for improving the metabolic stability and pharmacokinetic profiles of drug candidates. Detailed, field-tested protocols and conceptual diagrams are provided to ensure both theoretical understanding and practical implementation.

The Strategic Value of Fluorinated Scaffolds in Modern Drug Design

The rational design of therapeutic agents increasingly relies on the use of sophisticated building blocks that impart favorable ADME (absorption, distribution, metabolism, and excretion) properties. The cyclobutane ring and the trifluoromethyl group are two such motifs that have gained significant traction.

-

The Cyclobutane Ring as a Phenyl Group Bioisostere: The four-membered cyclobutane ring offers a unique, non-planar, three-dimensional structure that is increasingly used to replace planar aromatic rings like benzene.[1] This substitution can lead to improved solubility, reduced planarity, and novel intellectual property. The puckered structure of the cyclobutane ring allows for precise vectorial positioning of substituents, which can be critical for optimizing interactions with biological targets.[1]

-

The Trifluoromethyl Group's Impact: The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity fundamentally alter a molecule's properties. Incorporating a -CF₃ group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability, which is crucial for oral bioavailability and penetration of the blood-brain barrier.[2][3]

This compound merges these two powerful motifs. It provides a conformationally restricted scaffold that can serve as a saturated, lower ClogP analog of a phenyl ring, while the -CF₃ group imparts the aforementioned benefits, making it an exceptionally valuable tool for navigating the complexities of drug discovery.[4]

Physicochemical and Structural Properties

The compound, identified by CAS number 1093750-93-6 for its racemic mixture, possesses a unique set of properties derived from its distinct molecular architecture.[3][5] The structure features a four-membered carbocycle substituted with a carboxylic acid and a trifluoromethyl group. This arrangement significantly influences the compound's reactivity and electronic properties.[3]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1093750-93-6 (Racemic Mixture) | [3][5][6] |

| 123812-82-8 (cis-(1s,3s) isomer) | [3][5] | |

| 123812-83-9 (trans isomer) | [3][7] | |

| Molecular Formula | C₆H₇F₃O₂ | [3][5][8] |

| Molecular Weight | 168.11 g/mol | [5][8] |

| IUPAC Name | This compound | [5] |

| Predicted Boiling Point | 190.6 ± 35.0 °C | [3][8] |

| InChIKey | ZSULKAPJHICPKB-UHFFFAOYSA-N | [5] |

| SMILES | C(C1CC(C(=O)O)C1)(F)(F)F | [9] |

It is crucial for researchers to recognize that this compound exists as stereoisomers (cis and trans), which possess distinct CAS numbers and may exhibit different biological activities and binding profiles.[3] Syntheses can yield mixtures of these isomers, which may require separation for specific structure-activity relationship (SAR) studies.[4]

Scalable Synthesis Protocol

Efficient and scalable access to this building block is critical for its widespread application. A robust, five-step synthesis has been developed, starting from readily available 4-oxocyclobutane precursors and allowing for production on a scale exceeding 100 grams.[4]

Causality-Driven Experimental Protocol

The following protocol is based on a reported scalable synthesis, emphasizing the rationale behind each transformation.[4][10]

Step 1: Trifluoromethylation of a Cyclobutanone Precursor

-

Reaction: A 4-oxocyclobutane precursor (e.g., a diester) is treated with trimethylsilyl trifluoromethane (TMSCF₃) and a fluoride source.

-

Causality: TMSCF₃ serves as a nucleophilic source of the "CF₃⁻" anion. The fluoride source (like TBAF or CsF) activates the silicon-carbon bond, facilitating the transfer of the trifluoromethyl group to the electrophilic carbonyl carbon of the cyclobutanone, forming a trifluoromethyl carbinol.

Step 2: Formation of a Thiocarbonyl Radical Precursor

-

Reaction: The newly formed tertiary alcohol is converted into a derivative suitable for radical deoxygenation. While common thiocarbonyl precursors can be challenging, an oxalate ester can be readily synthesized in high yield (e.g., 91%).[4]

-

Causality: Direct deoxygenation of the sterically hindered tertiary alcohol is difficult. Converting it to an oxalate provides a functional group that can readily undergo a radical-mediated reduction in the next step.

Step 3: Radical Deoxygenation

-

Reaction: The oxalate intermediate is treated with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures (e.g., 110 °C in toluene).[4]

-

Causality: AIBN initiates a radical chain reaction. The tributyltin radical abstracts an atom from the oxalate, which then fragments to generate a carbon-centered radical on the cyclobutane ring. This radical is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH, achieving the critical deoxygenation step.

Step 4: Hydrolysis

-

Reaction: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide (NaOH), in a mixture of THF and water.[4]

-

Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester groups and leading to their saponification to form a dicarboxylate salt.

Step 5: Decarboxylation

-

Reaction: The reaction mixture is acidified (e.g., with 6 M HCl) and heated.[4]

-

Causality: Acidification protonates the dicarboxylate to form a geminal dicarboxylic acid. This species is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final target compound, this compound, as a mixture of cis and trans isomers.[4]

Synthesis Workflow Diagram

Caption: Scalable five-step synthesis workflow.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating complex, biologically active molecules.

-

Kinase Inhibitors: The compound serves as a precursor for kinase inhibitors, a critical class of drugs in oncology. The unique geometry and electronic properties of the trifluoromethyl-cyclobutyl moiety can be exploited to fill hydrophobic pockets in the kinase active site, enhancing potency and selectivity.[3]

-

Metabolic Stability Enhancement: A key strategy in drug design is the replacement of metabolically labile groups, such as a tert-butyl group, with more robust isosteres. The 1-trifluoromethyl-cyclobutyl fragment has been successfully used as a tert-butyl bioisostere.[11][12] This substitution often preserves or enhances biological activity while improving resistance to metabolic clearance, leading to a better pharmacokinetic profile.[12]

-

Peptide Stapling: The carboxylic acid functionality allows for its incorporation into peptide chains. The rigid cyclobutane structure can act as a "staple" to constrain the peptide into a specific conformation, such as an α-helix, which can enhance binding to the target protein and improve cell permeability.[3]

Bioisosteric Replacement Strategy

Caption: Conceptual workflow of bioisosteric replacement.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally rigid cyclobutane core and a powerfully modulating trifluoromethyl group provides a validated pathway to overcoming common challenges in drug discovery, such as poor metabolic stability and low bioavailability. The scalable synthetic routes now available ensure that this critical building block can be readily accessed for both early-stage SAR exploration and larger-scale preclinical development. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this will undoubtedly increase, solidifying their role in the development of next-generation therapeutics.

References

-

American Chemical Society. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development. Retrieved from [Link]

-

ACS Publications. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development. Retrieved from [Link]

-

OUCI. (n.d.). Two Scalable Syntheses of this compound. Retrieved from [Link]

-

PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Synthonix. (n.d.). 3-Trifluoromethyl-cyclobutanecarboxylic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). (Trifluoromethyl)cyclobutanes in drug discovery. Retrieved from [Link]

-

ACS Publications. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1093750-93-6 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1093750-93-6 [chemicalbook.com]

- 7. trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 123812-83-9 [m.chemicalbook.com]

- 8. 3-(Trifluoromethyl)cyclobutanecarboxylic acid | 1093750-93-6 | TTB75093 [biosynth.com]

- 9. Synthonix, Inc > Building Blocks > 1093750-93-6 | 3-Trifluoromethyl-cyclobutanecarboxylic acid [synthonix.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to conformationally restricted scaffolds like cyclobutane, the resulting structures present compelling opportunities for lead optimization and the development of novel therapeutics. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a key building block that has garnered significant interest for its application in drug discovery programs.[3][4] We will delve into its nuanced structure and nomenclature, explore scalable synthetic strategies, detail its spectroscopic signature, and discuss its role as a phenyl ring bioisostere.

Molecular Structure and Nomenclature

Core Structure and IUPAC Nomenclature

This compound possesses a molecular formula of C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol .[5][6] Its structure is defined by a four-membered cyclobutane ring substituted with a carboxylic acid (-COOH) group and a trifluoromethyl (-CF3) group. The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , precisely denotes the positional relationship of these substituents on the carbocyclic ring.[5][6] The carboxylic acid carbon is assigned as position 1, and the trifluoromethyl group is located at the 3-position.[5]

Stereoisomerism: The Critical Impact of Spatial Arrangement

The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism, a critical consideration in drug design as different stereoisomers can exhibit vastly different biological activities and metabolic fates. This compound exists as two geometric isomers: cis and trans.[5]

-

cis-isomer ((1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): In this configuration, the carboxylic acid and trifluoromethyl groups reside on the same face of the cyclobutane ring.[5] This arrangement results in a more compact molecular geometry.[5]

-

trans-isomer ((1r,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): Here, the substituents are on opposite faces of the ring.

Each of these geometric isomers is a racemate, meaning it is an equal mixture of two enantiomers. The specific stereoisomers are often designated by their unique Chemical Abstracts Service (CAS) registry numbers. For instance, the cis isomer is identified by CAS number 123812-82-8, while the trans isomer is 123812-83-9.[5][7] The racemic mixture of isomers is assigned CAS number 1093750-93-6.[5][6]

The choice between the cis and trans isomers is a crucial decision in a drug discovery campaign. The spatial orientation of the trifluoromethyl and carboxylic acid groups dictates how the molecule can interact with a biological target, influencing binding affinity and selectivity. Furthermore, the different steric and electronic environments of the isomers can affect their physical properties, such as solubility and crystal packing.[5]

Caption: Stereoisomers of this compound.

Synthesis and Manufacturing

The limited commercial availability of this compound has historically been a bottleneck for its widespread use in pharmaceutical development, prompting significant research into scalable synthetic routes.[3] Early methods involving direct photomediated C-H trifluoromethylation were not amenable to large-scale production due to cost and safety concerns.[3][8] More recent, efficient methods have been developed starting from readily available 4-oxocyclobutane precursors.[3][9]

A Scalable Synthetic Protocol

A robust, multi-step synthesis has been reported that can deliver hundred-gram quantities of the target compound.[3] The general workflow is outlined below. The causality behind these steps is rooted in the need for efficient and selective transformations that are amenable to scale-up.

Caption: Scalable synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a generalized, step-by-step methodology based on reported scalable syntheses.[3]

-

Trifluoromethylation: The starting material, a diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, is treated with trimethylsilyl trifluoromethane (TMSCF₃) and a fluoride source (e.g., a catalytic amount of tetrabutylammonium fluoride) to install the trifluoromethyl group and form the corresponding tertiary alcohol. This reaction leverages the Ruppert-Prakash reagent for efficient nucleophilic trifluoromethylation.

-

Formation of Oxalate Ester: The resulting trifluoromethyl carbinol is then converted to an oxalate ester. This step is crucial as it transforms the hydroxyl group into a good leaving group for the subsequent radical deoxygenation.

-

Radical Deoxygenation: The oxalate ester is subjected to radical deoxygenation using tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). This Barton-McCombie-type reaction efficiently removes the hydroxyl group.

-

Hydrolysis: The diisopropyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding dicarboxylic acid.

-

Decarboxylation: The final step involves the thermal decarboxylation of the dicarboxylic acid to afford the desired this compound as a mixture of cis and trans isomers.

This synthetic sequence has been demonstrated to be effective for producing over 100 grams of the target compound with a good overall yield.[3]

Spectroscopic Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the ring protons will differ between the cis and trans isomers due to their different spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the quaternary carbon bearing the trifluoromethyl group, and the carbons of the cyclobutane ring. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a simple yet informative experiment, typically showing a singlet for the three equivalent fluorine atoms of the CF₃ group.

Other Spectroscopic and Physical Data

| Property | Value/Observation |

| Molecular Formula | C₆H₇F₃O₂ |

| Molecular Weight | 168.11 g/mol [5][6] |

| Boiling Point (Predicted) | 190.6 ± 35.0 °C[5] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³[5] |

| pKa (Predicted) | 4.36 ± 0.40[5] |

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from its role as a bioisostere, particularly as a substitute for a phenyl ring. Cyclobutane derivatives are recognized as analogs with a lower calculated logarithm of the partition coefficient (ClogP) compared to their phenyl counterparts, which can lead to improved physicochemical properties such as solubility.[3]

The trifluoromethyl group itself imparts several beneficial properties:[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[1]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[1][5]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, which can be tuned to optimize target engagement.

-

Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a specific conformation that is favorable for binding to a biological target.

The carboxylic acid handle provides a convenient point for further chemical modification, allowing for the synthesis of a wide array of derivatives such as amides, esters, and other functional groups. This versatility makes this compound a valuable building block for generating compound libraries for structure-activity relationship (SAR) studies.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[6][10][11] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[10]

Conclusion

This compound stands out as a valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally constrained cyclobutane scaffold and the powerful trifluoromethyl group offers medicinal chemists a potent tool for modulating the properties of lead compounds. The development of scalable synthetic routes has made this compound more accessible, paving the way for its broader application in the quest for new and improved therapeutics. A thorough understanding of its structure, stereochemistry, and reactivity is paramount for harnessing its full potential in the design of the next generation of medicines.

References

-

Organic Process Research & Development. (2020). Two Scalable Syntheses of this compound. ACS Publications. Retrieved from [Link]

-

American Chemical Society. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]

-

Bohrium. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]

-

PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (Trifluoromethyl)cyclobutanes in drug discovery. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Ni, Y., et al. (n.d.). Supporting Information for [Title of Paper]. [Source, e.g., Journal Name]. Retrieved from [Link]

-

Ferreira, I. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 123. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1093750-93-6 | Benchchem [benchchem.com]

- 6. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 123812-83-9 [m.chemicalbook.com]

- 8. Two Scalable Syntheses of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biosynth.com [biosynth.com]

- 11. chemical-label.com [chemical-label.com]

The Trifluoromethylated Cyclobutane: A Technical Guide to a Rising Star in Medicinal Chemistry

Foreword: The Allure of the Small, Fluorinated Ring

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, has become an indispensable tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. Parallel to this trend, sp³-rich, conformationally constrained scaffolds like the cyclobutane ring have gained prominence as bioisosteres for common aromatic and aliphatic groups, offering improved physicochemical properties and novel intellectual property.

This guide delves into the confluence of these two powerful strategies: the discovery, synthesis, and application of the trifluoromethylated cyclobutane. For years, this seemingly simple structural unit was largely overlooked, a chemical curiosity mentioned in sparse literature. Today, it is emerging as a highly valuable building block, particularly as a unique and advantageous bioisostere for the ubiquitous tert-butyl group. Herein, we provide a comprehensive overview of its history, a detailed exploration of its synthesis, a quantitative analysis of its properties, and a forward-looking perspective on its role in developing the next generation of therapeutics.

A History of Discovery: From Industrial Precursor to Medicinal Chemistry Mainstay

The story of the trifluoromethylated cyclobutane is one of slow-burning recognition. While certain isomers were synthesized decades ago, their potential in drug discovery was not realized until much more recently.

Early Industrial Syntheses and Academic Curiosities

The first appearances of trifluoromethylated cyclobutanes in the chemical literature were not in the context of medicine, but rather industrial chemistry. Patents filed as early as the 1970s and 1980s describe the thermal [2+2] cycloaddition of ethylene and hexafluoropropene to produce 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane[1]. These syntheses, often conducted at high temperatures (250-350°C) over extended periods, were aimed at producing fluorinated intermediates, likely for polymers or refrigerants[1][2].

Academic interest in related structures emerged sporadically. A notable 1990 study by William R. Dolbier Jr. and colleagues investigated the thermal electrocyclic ring-opening of 3-(trifluoromethyl)cyclobutene[3]. While the focus was on the unsaturated ring, this work represented an early academic exploration of the influence of a CF₃ group on a four-membered carbocycle's reactivity.

Foundational Methodologies and Early Applications

The year 2000 marked a significant turning point with two key publications. First, a paper by Dmowski and Wolniewicz detailed the selective reaction of 1,1-cycloalkanedicarboxylic acids with sulfur tetrafluoride (SF₄) to yield, among other products, 1-(trifluoromethyl)-1-cyclobutanecarboxylic acid[4][5]. This provided a direct and functional route to a key building block. Concurrently, work by Jennings et al. on scytalone dehydratase inhibitors for fungicidal applications featured a cyclobutane carboxamide bearing a trifluoromethyl group, representing a pioneering application of the scaffold in a biologically active agent[6].

Despite these foundational reports, the trifluoromethylated cyclobutane moiety remained "rather neglected" and "underappreciated" for nearly two decades[7]. Its use was sparse, and it had not yet been widely recognized as a strategic tool in medicinal chemistry.

The Modern Renaissance: The Rise of a Bioisostere

The 2020s heralded a renaissance for the trifluoromethylated cyclobutane, largely driven by a comprehensive 2024 study from the laboratory of Pavel K. Mykhailiuk[7][8]. This work systematically synthesized over 30 building blocks, thoroughly characterized their physicochemical properties, and critically, evaluated the 1-trifluoromethyl-cyclobutyl group as a bioisosteric replacement for the tert-butyl group[7]. This seminal paper illuminated the scaffold's potential, providing the data and synthetic accessibility needed to propel it into the mainstream of drug discovery programs.

Core Synthetic Strategies

The accessibility of trifluoromethylated cyclobutanes is crucial for their adoption. Several robust methodologies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.

Deoxofluorination of Cyclobutanecarboxylic Acids with SF₄

This has become a workhorse method for generating 1-trifluoromethylcyclobutanes from readily available carboxylic acids. The reaction leverages the power of sulfur tetrafluoride (SF₄) to convert a carboxylic acid directly into a trifluoromethyl group.

Caption: General workflow for SF₄ deoxofluorination.

-

Reactor Setup: A stainless-steel autoclave reactor (50-250 mL) equipped with a magnetic stir bar is charged with the cyclobutanecarboxylic acid (1.0 equiv).

-

Solvent/Additive: Anhydrous HF (10 equiv) or water (1.0 equiv) is added as a catalytic additive. For sensitive substrates, the reaction can be run neat.

-

Reagent Addition: The reactor is cooled in a dry ice/acetone bath (-78 °C). Sulfur tetrafluoride (SF₄, 3-30 equiv) is condensed into the reactor.

-

Causality Note: The use of excess SF₄ ensures complete conversion. HF or water acts as a catalyst, activating the SF₄ reagent[9]. Cooling is critical for the safe handling of gaseous SF₄.

-

-

Reaction: The reactor is sealed and heated to the specified temperature (typically 60-110 °C) for 12-144 hours.

-

Trustworthiness Note: The reaction must be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment due to the high pressure and toxicity of SF₄ and HF.

-

-

Workup: After cooling to room temperature, the reactor is vented slowly. The crude reaction mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane) and carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.

-

Purification: The product is isolated by extraction, followed by column chromatography, distillation, or crystallization.

Synthesis from Cyclobutanone Precursors

An alternative strategy involves constructing the C-CF₃ bond on a pre-formed cyclobutanone ring. This method is particularly useful for accessing 3-(trifluoromethyl)cyclobutane derivatives.

Caption: Multi-step synthesis from a cyclobutanone precursor.

This protocol is a composite based on the strategy reported by Song et al. for the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

-

Trifluoromethylation: To a solution of a 4-oxocyclobutane precursor in THF, add TMSCF₃ (trimethyl(trifluoromethyl)silane) and a catalytic amount of a fluoride source (e.g., TBAF). Stir at room temperature until the reaction is complete (monitored by GC/MS or TLC). This forms the tertiary trifluoromethyl carbinol.

-

Triflate Formation: Cool the solution to 0 °C and add a hindered base (e.g., 2,6-lutidine) followed by triflic anhydride (Tf₂O). Allow the reaction to warm to room temperature. This converts the hydroxyl group into a good leaving group (triflate).

-

Elimination: Add a strong, non-nucleophilic base (e.g., DBU) to the reaction mixture and heat to induce elimination, forming the corresponding trifluoromethyl-cyclobutene intermediate.

-

Reduction: The crude cyclobutene intermediate is then subjected to catalytic hydrogenation (e.g., H₂ gas, 10% Pd/C) to afford the final saturated trifluoromethylated cyclobutane product.

[2+2] Photocycloaddition

Visible-light-induced [2+2] photocycloaddition offers a modern and diastereoselective route to complex trifluoromethylated cyclobutane scaffolds. This method involves the reaction of an alkene (often an electron-rich enone or lactam) with a trifluoromethyl-substituted alkene.

Caption: Photochemical construction of trifluoromethylated cyclobutanes.

Physicochemical Properties & Structural Analysis

The utility of the trifluoromethylated cyclobutane as a building block stems from its profound and predictable impact on key molecular properties relevant to drug design.

Structural and Conformational Features

X-ray analysis reveals that the cyclobutane ring in these structures is nearly flat, with a puckering angle typically between 158–175°[7][8]. A fascinating and consistent observation is that in 1-aryl-1-trifluoromethylcyclobutanes, the trifluoromethyl group strongly prefers the axial position [7][8]. This preference influences the three-dimensional space occupied by the motif and is a critical consideration for rational drug design.

Comparative Physicochemical Data

The most insightful analysis comes from comparing the 1-trifluoromethyl-cyclobutyl (CF₃-CB) group to its common bioisosteres: the tert-butyl (tBu) group and the 1-trifluoromethyl-cyclopropyl (CF₃-CP) group.

| Property | tert-Butyl (tBu) | CF₃-Cyclopropyl (CF₃-CP) | CF₃-Cyclobutyl (CF₃-CB) | Rationale & Causality |

| Steric Size | Standard | Similar to tBu | Slightly larger than tBu | The four-membered ring is inherently larger than the three-membered ring, leading to increased bulk. |

| Lipophilicity (ΔlogP) | Baseline | +0.6 to +0.8 | +0.9 to +1.2 | The CF₃ group and larger hydrocarbon scaffold significantly increase lipophilicity over the tBu group. |

| Acidity of para-COOH (pKa) | ~4.79 | ~2.99 | ~2.92 | The strong electron-withdrawing CF₃ group acidifies the carboxylic acid. The effect is slightly more pronounced in the CB system. |

| Basicity of para-NH₂ (pKa of NH₃⁺) | ~10.69 | ~4.06 | ~5.29 | The CF₃ group significantly reduces the basicity of the amine. The CF₃-CB group is a weaker electron-withdrawing group than CF₃-CP in this context. |

| Metabolic Stability | Often labile (oxidation) | Generally improved | Variable / context-dependent | While often more stable than tBu, the effect is not universal and can lead to either increased or decreased metabolic clearance depending on the specific compound[7]. |

Data compiled from Mykhailiuk et al. (2024).[7]

Applications in Drug Discovery: The tert-Butyl Bioisostere

The tert-butyl group is a staple in medicinal chemistry, valued for its ability to fill hydrophobic pockets and shield adjacent functional groups from metabolism. However, it is also prone to metabolic oxidation. The trifluoromethylated cyclobutane has emerged as a compelling bioisosteric replacement, largely preserving the steric bulk while offering distinct electronic and metabolic properties.

Sources

- 1. CN110088070A - Method for producing fluorination cyclobutane - Google Patents [patents.google.com]

- 2. US9856193B2 - Process for the production of fluorinated cyclobutane - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core introduces a three-dimensional character into molecules, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, with a focus on the experimentally determined data for the cis-isomer.

The molecular structure of this compound, with the IUPAC name this compound, has a molecular formula of C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol .[2] It exists as cis and trans stereoisomers, with the racemic mixture identified by CAS number 1093750-93-6, the cis-isomer by 123812-82-8, and the trans-isomer by 123812-83-9.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following data was obtained for the cis-isomer of this compound.[4]

Experimental Protocol:

The NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6).[4] The ¹H NMR spectrum was obtained at a frequency of 400 MHz, the ¹³C NMR spectrum at 101 MHz, and the ¹⁹F NMR spectrum at 376 MHz.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 12.35 | broad singlet | 1H | -COOH |

| 2.98 - 3.22 | multiplet | 2H | CH, CH-CF₃ |

| 2.26 - 2.41 | multiplet | 2H | CH₂ |

| 2.11 - 2.25 | multiplet | 2H | CH₂ |

Interpretation:

-

The highly deshielded broad singlet at 12.35 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and chemical exchange.

-

The complex multiplets in the aliphatic region (2.11-3.22 ppm) correspond to the seven protons on the cyclobutane ring. The significant overlap of these signals is expected due to the conformational constraints of the four-membered ring and the similar chemical environments of the methylene and methine protons. The protons on the carbons adjacent to the electron-withdrawing carboxylic acid and trifluoromethyl groups are expected to be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 174.77 | singlet | - | C=O |

| 126.96 | quartet | 275.34 | CF₃ |

| 32.13 | singlet | - | CH-COOH |

| 31.53 | quartet | 30.32 | CH-CF₃ |

| 24.03 | quartet | 3.67 | CH₂ |

Interpretation:

-

The signal at 174.77 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

The quartet at 126.96 ppm, with a large coupling constant of 275.34 Hz, is indicative of the carbon in the trifluoromethyl group, split by the three attached fluorine atoms.

-

The signals at 32.13 and 31.53 ppm correspond to the two methine carbons of the cyclobutane ring. The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms.

-

The signal at 24.03 ppm represents the two equivalent methylene carbons in the cis-isomer, showing a small quartet coupling to the trifluoromethyl group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique for observing fluorine atoms in a molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| -72.47 | singlet | -CF₃ |

Interpretation:

-

The ¹⁹F NMR spectrum shows a single peak at -72.47 ppm, which is consistent with a trifluoromethyl group. The absence of coupling indicates that there are no other fluorine atoms within a few bonds.

Infrared (IR) Spectroscopy

While experimental IR data for this compound was not found in the reviewed literature, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.[5][6]

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |

| 2500-3300 | O-H | Stretching | Strong, very broad |

| 2850-2960 | C-H | Stretching | Medium to strong |

| 1700-1725 | C=O | Stretching | Strong |

| 1210-1320 | C-O | Stretching | Strong |

| 1100-1350 | C-F | Stretching | Strong |

| 910-950 | O-H | Bending (out-of-plane) | Medium, broad |

Interpretation:

-

O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹.[5] This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure.

-

C-H Stretch: The C-H stretching vibrations of the cyclobutane ring are expected to appear in the 2850-2960 cm⁻¹ region, superimposed on the broad O-H band.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated carboxylic acid dimer.[5]

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more strong absorption bands in the 1100-1350 cm⁻¹ region.

-

C-O Stretch and O-H Bend: A strong C-O stretching band is expected around 1210-1320 cm⁻¹, and a broad out-of-plane O-H bending vibration should be visible around 910-950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Data (cis-isomer):

High-Resolution Mass Spectrometry (HRMS) was performed on the cis-isomer.[4]

-

Calculated m/z for C₆H₇F₃O₂: 167.0398

-

Found m/z: 167.0345

Interpretation: The high-resolution mass spectrometry data confirms the elemental composition of this compound. The experimentally found mass is in close agreement with the calculated mass. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The stability of the cyclobutane ring and the trifluoromethyl group would also influence the fragmentation pattern. A predicted high-resolution ESI-MS would typically display [M-H]⁻ ions with an accurate mass matching the molecular formula.[1]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis of the target compound.

Conclusion

The spectroscopic data presented provides a comprehensive fingerprint for this compound, focusing on the experimentally verified data for the cis-isomer. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with high-resolution mass spectrometry, unequivocally confirms the structure and composition of this important building block. While experimental IR data is not currently available in the literature, the predicted spectrum based on established principles provides a reliable guide for its identification. This technical guide serves as a crucial resource for scientists working with this compound, enabling confident structural verification and quality assessment in their research and development endeavors.

References

-

(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

Two Scalable Syntheses of this compound | Organic Process Research & Development - ACS Publications. (2020, December 21). Retrieved December 31, 2025, from [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). Retrieved December 31, 2025, from [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved December 31, 2025, from [Link]

-

(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82–88. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved December 31, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved December 31, 2025, from [Link]

-

Cyclobutylcarboxylic acid - NIST WebBook. (n.d.). Retrieved December 31, 2025, from [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | 1093750-93-6 | Benchchem [benchchem.com]

- 2. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 123812-83-9 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

A Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Cyclobutane Rings

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on molecular properties.[1][2][3][4] When appended to the sterically constrained, non-planar cyclobutane scaffold, its powerful electron-withdrawing nature gives rise to a unique interplay of stereoelectronic effects that significantly influence acidity, reactivity, conformation, and ultimately, biological function. This guide provides an in-depth technical exploration of these effects, synthesizing foundational principles with experimental and computational evidence to offer a comprehensive resource for professionals in the field. We will dissect the inductive power of the CF₃ group, quantify its impact on the pKa of adjacent functionalities, detail its influence on ring conformation, and provide actionable protocols for its study and strategic implementation in molecular design.

The Trifluoromethyl Group and the Cyclobutane Scaffold: A Powerful Convergence

The CF₃ Group: A Privileged Moiety

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group.[1] Its defining characteristic is the immense electronegativity of the three fluorine atoms, which creates a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond framework.[5][6][7][8] Unlike groups that withdraw electrons through resonance (+R), the CF₃ group's effect is primarily inductive.[6] This potent electronic perturbation, combined with its high metabolic stability and ability to modulate lipophilicity, makes it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][9]

The Cyclobutane Ring: A Unique Conformational Landscape

Cyclobutane is not a planar square. To alleviate the angle strain of 90° C-C-C bonds and the torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[10] This puckering creates distinct axial and equatorial positions for substituents, leading to a dynamic conformational equilibrium that is highly sensitive to the steric and electronic nature of its substituents. Understanding this conformational behavior is critical, as it dictates the spatial orientation of functional groups and their interactions with biological targets.[11][12]

Fundamental Electron-Withdrawing Effects on the Cyclobutane Core

The primary mechanism by which the CF₃ group exerts its influence is through a strong inductive pull of electron density from the cyclobutane ring. This has several immediate and measurable consequences.

Inductive Effect (σ-effect) and Acidity

The most direct consequence of the CF₃ group's -I effect is the acidification of protons on the cyclobutane ring, particularly those on the carbon atom to which it is attached (the α-carbon). The electron withdrawal polarizes the C-H bonds, making the proton more electropositive and thus more easily abstracted by a base.

This effect is most readily quantified by measuring the acid dissociation constant (pKa) of a carboxylic acid appended to the ring. A lower pKa value indicates a stronger acid, signifying a greater degree of stabilization of the resulting carboxylate anion. The CF₃ group stabilizes this negative charge through the sigma framework, effectively "pulling" it away from the carboxylate. Studies comparing analogous cyclobutane carboxylic acids with and without the CF₃ substituent consistently show a significant drop in pKa for the trifluoromethylated version, demonstrating the potency of this inductive effect.[13][14] For instance, the introduction of a CF₃ group to a cyclobutane can lower the pKa of an attached amine by several units, turning a typical base into a much weaker one.[13]

Impact on Bond Lengths and Molecular Geometry

The electron-withdrawing nature of the CF₃ group also subtly alters the geometry of the cyclobutane ring. The C-CF₃ bond itself is often shorter and stronger than a C-CH₃ bond due to the increased ionic character from the polarized C-F bonds.[15] This polarization can lead to minor adjustments in the C-C bond lengths within the ring and influence the degree of ring puckering. While these structural changes are small, they can have significant consequences for how the molecule fits into a constrained active site of a protein.